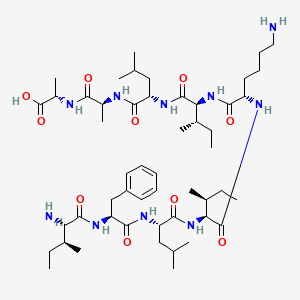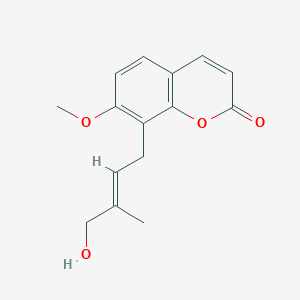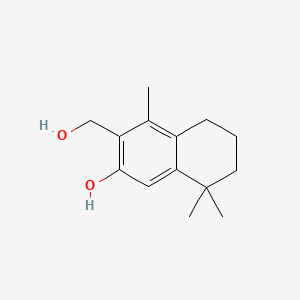
(S)-Cipepofol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-Cipepofol is a chiral compound that has garnered significant interest in the scientific community due to its potential applications in various fields. This compound is known for its unique chemical properties and its ability to interact with biological systems in a specific manner.
Métodos De Preparación
The synthesis of (S)-Cipepofol involves several steps, each requiring precise reaction conditions to ensure the desired chiral purity. The synthetic route typically starts with the preparation of a suitable precursor, followed by a series of chemical reactions that introduce the necessary functional groups. Industrial production methods often involve the use of advanced techniques such as chiral chromatography to separate the desired enantiomer from its racemic mixture.
Análisis De Reacciones Químicas
(S)-Cipepofol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of a ketone, while reduction can yield an alcohol.
Aplicaciones Científicas De Investigación
(S)-Cipepofol has a wide range of scientific research applications. In chemistry, it is used as a chiral building block for the synthesis of more complex molecules. In biology, it serves as a probe to study enzyme-substrate interactions. In medicine, this compound is being investigated for its potential as an anesthetic agent due to its ability to modulate specific neurotransmitter receptors. Additionally, in the industrial sector, it is used in the production of high-value chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (S)-Cipepofol involves its interaction with specific molecular targets in the body. It primarily acts on neurotransmitter receptors, modulating their activity and thereby influencing various physiological processes. The pathways involved in its action include the inhibition of certain enzymes and the activation of specific signaling cascades, leading to its observed effects.
Comparación Con Compuestos Similares
(S)-Cipepofol is unique in its chiral specificity and its ability to interact with biological systems in a highly selective manner. Similar compounds include other chiral anesthetic agents such as ®-Cipepofol and (S)-Ketamine. this compound stands out due to its higher potency and reduced side effects compared to these other agents.
Propiedades
Fórmula molecular |
C14H20O |
|---|---|
Peso molecular |
204.31 g/mol |
Nombre IUPAC |
2-[(1S)-1-cyclopropylethyl]-6-propan-2-ylphenol |
InChI |
InChI=1S/C14H20O/c1-9(2)12-5-4-6-13(14(12)15)10(3)11-7-8-11/h4-6,9-11,15H,7-8H2,1-3H3/t10-/m0/s1 |
Clave InChI |
BMEARIQHWSVDBS-JTQLQIEISA-N |
SMILES isomérico |
C[C@@H](C1CC1)C2=CC=CC(=C2O)C(C)C |
SMILES canónico |
CC(C)C1=C(C(=CC=C1)C(C)C2CC2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[2-(3,4-dichloroanilino)-2-oxoethyl]-5,6,7-trifluoro-1H-indole-2-carboxylic acid](/img/structure/B12382726.png)


![6-Amino-18-hydroxy-3,10-diazapentacyclo[10.7.1.02,10.04,9.016,20]icosa-1(20),2,4(9),5,7,12,14,16,18-nonaen-11-one](/img/structure/B12382744.png)
![disodium;[3-[[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-oxidophosphoryl]oxy-2-hydroxypropyl] [(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] phosphate](/img/structure/B12382746.png)

![3-Pyridinecarboxamide, 6-chloro-N-[4-[[[2-(methylamino)-4-quinazolinyl]amino]methyl]phenyl]-](/img/structure/B12382759.png)


![(3R,4E,11S,14S,20S,23S,26S,29S,32S,35S,38S,44E,46R)-11-amino-26,32-bis[3-(diaminomethylideneamino)propyl]-23-(1H-imidazol-5-ylmethyl)-14-(1H-indol-3-ylmethyl)-35-(2-methylpropyl)-8,12,15,21,24,27,30,33,36,41,47-undecaoxo-7,42-dioxa-13,16,22,25,28,31,34,37,48-nonazatetracyclo[27.17.6.13,46.016,20]tripentaconta-4,44-diene-38-carboxamide](/img/structure/B12382782.png)



